molecular formula C6H10OS B14648771 2-(Methylsulfanyl)cyclopentan-1-one CAS No. 52190-34-8

2-(Methylsulfanyl)cyclopentan-1-one

Cat. No.: B14648771
CAS No.: 52190-34-8
M. Wt: 130.21 g/mol
InChI Key: XDBLPTBEGIYJEJ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)cyclopentan-1-one is a cyclopentanone derivative substituted with a methylsulfanyl (-SCH₃) group at the 2-position. This compound is of interest in synthetic organic chemistry due to its utility as a precursor in heterocyclic syntheses, particularly in cyclocondensation reactions. For example, Sauter et al. demonstrated its use in constructing annulated pyrimidine systems via [4+2] cyclocondensation with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate . The methylsulfanyl group enhances reactivity in nucleophilic and electrophilic substitution reactions, enabling diverse functionalizations.

Properties

CAS No.

52190-34-8

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

IUPAC Name

2-methylsulfanylcyclopentan-1-one

InChI

InChI=1S/C6H10OS/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3

InChI Key

XDBLPTBEGIYJEJ-UHFFFAOYSA-N

Canonical SMILES

CSC1CCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylthio)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base, such as sodium hydride, to form the desired product. Another method includes the use of cyclopentanone and methylthiolate anion under basic conditions to achieve the substitution reaction.

Industrial Production Methods

Industrial production of 2-(Methylthio)cyclopentanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-(Methylthio)cyclopentanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methylthio)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(Methylsulfanyl)cyclopentan-1-one with analogous cyclopentanone derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of Cyclopentanone Derivatives

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Synthesis Highlights References
This compound C₆H₁₀OS -SCH₃ at C2 130.21 Precursor for pyrimidine annulation reactions
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O Cyclopentylidene at C2/C5 216.32 Synthetic intermediate; limited toxicological data
2-(4-Acetylphenyl)cyclopentan-1-one C₁₃H₁₄O₂ 4-Acetylphenyl at C2 202.25 NMR-characterized (1H, 13C) for structural studies
2-Heptylidenecyclopentan-1-one C₁₂H₂₀O Heptylidene at C2 180.29 Fragrance ingredient; regulated by IFRA standards
2-(Prop-2-en-1-ylidene)cyclopentan-1-one C₈H₁₀O Allylidene at C2 122.17 Computational studies (InChIKey: DLHCYZIPJQTERX)
(S)-2-(4-Bromophenyl)-2-(prop-1-en-1-yl)cyclopentan-1-one C₁₄H₁₅BrO 4-Bromophenyl and propenyl at C2 295.18 High-yield synthesis (91%) via preparative TLC

Structural and Functional Differences

  • Substituent Effects :

    • The methylsulfanyl group in this compound provides a soft nucleophilic site, facilitating cyclocondensation reactions. In contrast, aryl substituents (e.g., 4-acetylphenyl in ) enhance aromatic π-stacking interactions, making such derivatives suitable for crystallographic studies.
    • Alkylidene groups (e.g., heptylidene in or allylidene in ) introduce conjugation, altering UV-Vis absorption and reactivity in photochemical applications.
  • Synthetic Efficiency :

    • Derivatives like (S)-2-(4-Bromophenyl)-2-(propenyl)cyclopentan-1-one achieve high yields (83–91%) using preparative TLC and HPLC purification . In contrast, annulated pyrimidines derived from this compound require multi-step cyclocondensation .

Research Findings and Trends

  • Synthetic Advances: Recent work emphasizes enantioselective synthesis, as seen in the >90% optical purity of (S)-configured cyclopentanones .
  • Characterization Techniques: 1H/13C NMR and HRMS are standard for structural validation, with solvent effects (e.g., CDCl3) critical for resolving cyclopentanone proton environments .
  • Sustainability : Green chemistry approaches (e.g., solvent-free cyclocondensation) are under exploration to improve the environmental profile of these syntheses.

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